molecular formula C11H11N3O3 B15056677 3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid

3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid

Cat. No.: B15056677
M. Wt: 233.22 g/mol
InChI Key: ZMKWLAQFIFBPJL-UHFFFAOYSA-N
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Description

3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid is a compound that features an imidazole ring fused with a benzoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid typically involves the formation of the imidazole ring followed by its functionalization with a benzoic acid group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which is then further functionalized . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately influencing cellular processes such as protein synthesis, DNA replication, and cell division .

Comparison with Similar Compounds

3-((1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid can be compared with other imidazole-containing compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

3-[(1-methyl-5-oxo-4H-imidazol-2-yl)amino]benzoic acid

InChI

InChI=1S/C11H11N3O3/c1-14-9(15)6-12-11(14)13-8-4-2-3-7(5-8)10(16)17/h2-5H,6H2,1H3,(H,12,13)(H,16,17)

InChI Key

ZMKWLAQFIFBPJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C1NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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